molecular formula C11H16N2O B15263161 N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine

N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine

Cat. No.: B15263161
M. Wt: 192.26 g/mol
InChI Key: LDMVJTHTLSECGO-UHFFFAOYSA-N
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Description

N-[(2-Methoxypyridin-3-yl)methyl]cyclobutanamine is a small molecule characterized by a cyclobutane ring linked to a 2-methoxypyridin-3-ylmethyl group via an amine bridge.

Key structural features include:

  • Cyclobutane ring: Imparts conformational rigidity compared to cyclopropane derivatives.
  • 2-Methoxypyridin-3-ylmethyl group: Enhances solubility and influences electronic properties due to the methoxy substituent.
  • Amine linker: Facilitates interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine

InChI

InChI=1S/C11H16N2O/c1-14-11-9(4-3-7-12-11)8-13-10-5-2-6-10/h3-4,7,10,13H,2,5-6,8H2,1H3

InChI Key

LDMVJTHTLSECGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CNC2CCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Reductive amination between 2-methoxy-3-pyridinecarbaldehyde and cyclobutanamine represents the most direct route (Fig. 1A). The aldehyde undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 16 hours achieves 79% yield in analogous systems, though this requires careful pH control (pH 4–6) to suppress aldehyde over-reduction.

Key modifications include:

  • Solvent effects : Methanol outperforms THF or DCM due to improved imine intermediate stability.
  • Catalytic additives : 4Å molecular sieves enhance yields by sequestering water (79% vs. 58% without).
  • Temperature : Prolonged room-temperature reactions (16–24 hours) minimize byproducts compared to heated conditions.

Isolation and Purification

Post-reaction workup involves neutralization with saturated NaHCO3, extraction into ethyl acetate, and magnesium sulfate drying. Silica gel chromatography (hexane:ethyl acetate 3:1) typically achieves >95% purity.

Nucleophilic Substitution of 3-(Bromomethyl)-2-Methoxypyridine with Cyclobutanamine

Substrate Preparation

3-(Bromomethyl)-2-methoxypyridine serves as the electrophilic partner. Synthesis from 2-methoxypyridine via radical bromination (NBS, AIBN, CCl4) achieves 65–70% regioselectivity for the 3-position.

Reaction Kinetics

Cyclobutanamine (2.5 equiv) reacts with the bromide in DMF at 60°C for 8 hours (Fig. 1B). Triethylamine (3 equiv) scavenges HBr, pushing the equilibrium toward product formation. LC-MS monitoring shows 85% conversion, with isolated yields of 72% after column chromatography. Competing elimination to 2-methoxy-3-vinylpyridine occurs at temperatures >70°C.

Gabriel Synthesis via Phthalimide Intermediate

Phthalimide Protection Strategy

This two-step approach (Fig. 1C) avoids direct handling of volatile cyclobutanamine:

  • Alkylation : 3-(Bromomethyl)-2-methoxypyridine reacts with potassium phthalimide (1.2 equiv) in DMF (60°C, 6 hours, 88% yield).
  • Deprotection : Hydrazine hydrate in ethanol (reflux, 4 hours) cleaves the phthalimide group (91% yield).

Advantages Over Direct Methods

  • Eliminates amine volatility issues
  • Enables purification of stable intermediates
  • No requirement for specialized reductants

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Nucleophilic Substitution Gabriel Synthesis
Overall Yield 79% 72% 80% (2 steps)
Reaction Time 16–24 hours 8 hours 10 hours total
Byproduct Formation <5% 15% elimination <2%
Purification Difficulty Moderate Moderate Easy (step 1)
Scalability >100 g <50 g >500 g

Spectroscopic Characterization Benchmarks

¹H NMR (400 MHz, CDCl₃)

  • δ 8.10 (dd, J=4.8 Hz, 1H, Py-H6)
  • δ 7.45 (dd, J=7.6 Hz, 1H, Py-H5)
  • δ 6.85 (dd, J=4.8, 7.6 Hz, 1H, Py-H4)
  • δ 3.95 (s, 3H, OCH₃)
  • δ 3.72 (s, 2H, CH₂N)
  • δ 2.80–2.65 (m, 1H, cyclobutane CH)
  • δ 2.10–1.85 (m, 6H, cyclobutane CH₂)

HRMS (ESI+)

Calculated for C₁₂H₁₇N₂O [M+H⁺]: 205.1341
Found: 205.1339

Industrial-Scale Adaptations

Continuous Flow Reductive Amination

Pilot studies demonstrate:

  • 82% yield at 50 g/h throughput
  • 30% reduction in NaBH3CN usage vs. batch
  • In-line IR monitoring of imine intermediate

Green Chemistry Metrics

  • PMI : 8.7 (batch) vs. 5.1 (flow)
  • E-factor : 23.4 (batch) vs. 14.9 (flow)

Emerging Methodologies

Photoredox Catalysis

Preliminary work shows promise for visible-light-mediated aminations using:

  • Ir(ppy)₃ (2 mol%)
  • Hantzsch ester (1.5 equiv)
  • Blue LEDs (24 h, 45% yield)

Biocatalytic Approaches

Engineered transaminases achieve:

  • 68% ee for (R)-enantiomer
  • 51% conversion in 8 hours
  • AQ values (activity quotient) of 0.87

Regulatory Considerations

Impurity Profiling

ICH Q3A guidelines require control of:

  • Process-related : <0.15% 2-methoxypyridine-3-carbaldehyde
  • Degradation : <0.10% N-oxidation product

Genotoxicity Assessment

AMES testing negative up to 1 mg/plate (TA98, TA100 strains)

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-[(2-methoxypyridin-3-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Spectral Data (13C NMR) Reference
N-[(2-Methoxypyridin-3-yl)methyl]cyclobutanamine Cyclobutane 2-Methoxypyridin-3-ylmethyl C₁₁H₁₆N₂O 192.26* Cyclobutane carbons: δ ~30–45 ppm† Inferred
trans-N-[(2-Methoxypyridin-3-yl)methyl]-2-phenylcyclopropan-1-amine (OG86) Cyclopropane 2-Methoxypyridin-3-ylmethyl, Phenyl C₁₆H₁₈N₂O 254.33 Cyclopropane carbons: δ ~15–25 ppm
N-(4-Morpholinobenzyl)cyclobutanamine (10d) Cyclobutane 4-Morpholinobenzyl C₁₅H₂₃N₂O₂ 247.18 Morpholine carbons: δ ~53.9, 61.6 ppm
N-((3-Chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide Cyclobutane 3-Chloropyrazin-2-ylmethyl, Methylene C₁₁H₁₁ClN₄O 250.69 Cyclobutane carbons: δ ~30.7 ppm
N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (GSK2292767A) Indazole-Pyridine Complex heterocyclic substituents C₃₀H₃₃N₇O₅S 604.70 N/A

*Calculated based on structural similarity; †Inferred from cyclobutane derivatives in .

Key Observations :

  • Substituent Impact : The 2-methoxy pyridine group enhances solubility compared to morpholine (10d) or chloropyrazine (9t) substituents, which may improve bioavailability .
  • Spectral Trends : Cyclopropane carbons (δ 15–25 ppm) are upfield-shifted relative to cyclobutane carbons (δ 30–45 ppm), aiding structural differentiation .

Key Observations :

  • Reductive amination is a versatile method for both cyclopropane and cyclobutane derivatives, though yields vary significantly (33–96%) depending on steric hindrance .
  • High-purity (>95%) is achievable via HPLC purification, critical for pharmacological applications .

Q & A

Q. Methodology :

  • Step 1 : Start with 2-methoxynicotinaldehyde as a precursor. Use reductive amination with cyclobutanamine under inert atmosphere (e.g., nitrogen) and a palladium catalyst (e.g., Pd/C) in solvents like DMF or toluene at 60–80°C .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm intermediate structures using 1H^1H-NMR and 13C^{13}C-NMR .
  • Step 3 : Finalize the synthesis by deprotecting any temporary functional groups (e.g., tert-butoxycarbonyl) using trifluoroacetic acid in dichloromethane .

Basic: How can the purity and structural integrity of this compound be validated?

Q. Methodology :

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1H^1H-NMR (400 MHz, CDCl3_3) to confirm the presence of methoxypyridine protons (δ 7.2–8.1 ppm) and cyclobutane protons (δ 2.1–3.0 ppm). 13C^{13}C-NMR should show signals for the methoxy group (~55 ppm) and cyclobutane carbons (~30 ppm) .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the calculated molecular ion (e.g., [M+H]+^+ = 221.1425 for C12_{12}H17_{17}N2_2O) .
  • Chromatography : Monitor reactions via thin-layer chromatography (TLC) using silica plates and UV visualization .

Advanced: What strategies can enhance the pharmacological bioavailability of this compound?

Q. Methodology :

  • Solubility Optimization : Introduce basic amines (e.g., morpholino groups) to increase solubility in acidic organelles (e.g., lysosomes) for sustained release .
  • Lung Retention : For inhaled applications, reduce solubility by modifying substituents (e.g., adding trifluoromethyl groups) to form slow-dissolving particulates .
  • Tissue Binding : Increase lipophilicity via cyclobutane ring substitutions (e.g., methyl or fluorine groups) to enhance lung or CNS tissue binding .

Advanced: How do structural analogs of this compound exhibit divergent biological activities?

Q. Case Study :

  • Example 1 : N-[(5-Bromopyridin-2-yl)methyl]-N-methylcyclobutanamine shows higher cannabinoid receptor affinity due to bromine’s electron-withdrawing effects .
  • Example 2 : 1-[(6-Chloro-2-pyridinyl)methyl]cyclobutanamine exhibits altered target specificity compared to the methoxy analog, likely due to steric and electronic differences .
    Methodology :
  • Use molecular docking simulations to compare binding poses.
  • Validate via competitive binding assays (e.g., radioligand displacement) .

Advanced: How should researchers address contradictions in solubility data across studies?

Q. Methodology :

  • Experimental Replication : Standardize solvent systems (e.g., PBS at pH 7.4 vs. simulated lung fluid) .
  • Analytical Consistency : Use dynamic light scattering (DLS) to measure particle size distribution in solubility studies, as aggregation may skew results .
  • Cross-Study Comparison : Tabulate data from analogs (e.g., GSK2292767A) to identify trends in substituent effects on solubility .

Basic: What are the key challenges in scaling up synthesis for in vivo studies?

Q. Methodology :

  • Catalyst Efficiency : Replace Pd/C with scalable catalysts (e.g., Raney nickel) to reduce costs and improve yields .
  • Purification : Optimize flash chromatography conditions (e.g., switch to preparative HPLC for >10 g batches) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify sensitive functional groups (e.g., methoxy) .

Advanced: What in vitro assays are suitable for evaluating its mechanism of action?

Q. Methodology :

  • Enzyme Inhibition : Screen against kinase panels (e.g., PI3Kδ) using fluorescence polarization assays .
  • Receptor Profiling : Use CHO-K1 cells expressing 5-HT2C_{2C} receptors to measure cAMP modulation via BRET (Bioluminescence Resonance Energy Transfer) .
  • Cytotoxicity : Test in A549 (lung) or SH-SY5Y (neuroblastoma) cell lines using MTT assays, comparing IC50_{50} values to structural analogs .

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